6-(3-Nitrophenyl)pyrazolo[1,5-A]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Nitrophenyl)pyrazolo[1,5-A]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family.
Preparation Methods
The synthesis of 6-(3-Nitrophenyl)pyrazolo[1,5-A]pyrimidin-7-amine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-A]pyrimidine scaffold. Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
6-(3-Nitrophenyl)pyrazolo[1,5-A]pyrimidin-7-amine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrazine hydrate, acetyl chloride, and benzyl chloride . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
In medicinal chemistry, it has shown promise as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation . In material science, it has been explored for its photophysical properties, making it a potential candidate for use in optical applications . Additionally, its unique structural features make it a valuable scaffold for the design of new drugs and materials .
Mechanism of Action
The mechanism of action of 6-(3-Nitrophenyl)pyrazolo[1,5-A]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways . For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
6-(3-Nitrophenyl)pyrazolo[1,5-A]pyrimidin-7-amine can be compared to other pyrazolo[1,5-A]pyrimidine derivatives, such as 3,6-dinitropyrazolo[1,5-A]pyrimidine-5,7-diamine and 5-amino-3,6-dinitropyrazolo[1,5-A]pyrimidin-7(4H)-one . These compounds share similar structural features but differ in their specific functional groups and biological activities .
Properties
Molecular Formula |
C12H9N5O2 |
---|---|
Molecular Weight |
255.23 g/mol |
IUPAC Name |
6-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C12H9N5O2/c13-12-10(7-14-11-4-5-15-16(11)12)8-2-1-3-9(6-8)17(18)19/h1-7H,13H2 |
InChI Key |
ZPLQGOXJZBLVTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(N3C(=CC=N3)N=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.